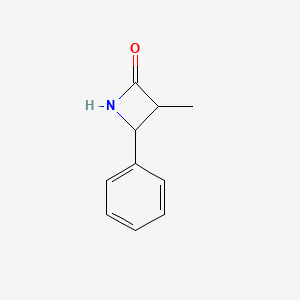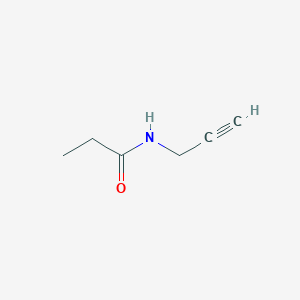![molecular formula C22H28N6O2S B2959989 4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941942-07-0](/img/structure/B2959989.png)
4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide" is a complex organic compound notable for its potential in various scientific and industrial applications. Its structure is characterized by a benzamide core substituted with multiple functional groups, making it a molecule of significant interest for researchers.
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the pyrazolo[3,4-d]pyrimidine core involves cyclization of appropriate precursors in the presence of a base under reflux conditions.
Step 2: : Functionalization of the core with a pyrrolidine group via a nucleophilic substitution reaction.
Step 3: : Introduction of the methylthio group typically achieved through thiolation reactions using reagents like methylthiol.
Step 4: : The benzamide linkage is formed via amidation reactions, often using coupling agents like EDCI or DCC.
Step 5: : The isopropoxy group is introduced through nucleophilic substitution, typically using isopropyl halide under basic conditions.
Industrial Production Methods: : Industrial synthesis might involve optimizing the above synthetic steps for higher yields and scalability, employing continuous flow reactors to maintain consistent conditions, and reduce impurities.
Types of Reactions
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Benzamide functional groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: : Halogenation reactions can introduce halogens into the benzene ring via electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogens (chlorine, bromine), Lewis acids as catalysts.
Major Products
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Corresponding amines.
Substitution Products: : Halogenated derivatives.
科学研究应用
Chemistry: : This compound serves as a versatile intermediate in organic synthesis, facilitating the development of new synthetic methodologies.
Medicine: : Investigated for its potential as a lead compound in drug discovery, particularly targeting specific enzymes or receptors involved in various diseases.
Industry: : Employed in the synthesis of advanced materials or as a starting material for complex molecular assemblies in material science.
作用机制
The compound exerts its effects by interacting with specific molecular targets, often enzymes or receptors, through its functional groups. The pyrazolo[3,4-d]pyrimidine core mimics naturally occurring biomolecules, facilitating binding to active sites and altering biological pathways. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions.
相似化合物的比较
Compared to structurally related compounds like:
4-isopropoxy-N-(2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-isopropoxy-N-(2-(6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
This compound stands out due to the specific placement and types of functional groups, imparting unique reactivity and binding properties. Its isopropoxy and pyrrolidinyl groups differentiate its physicochemical properties, which may translate to enhanced specificity and efficacy in various applications.
This detailed exploration sheds light on the multifaceted nature of "4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide", illustrating its potential across diverse scientific disciplines.
属性
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-15(2)30-17-8-6-16(7-9-17)21(29)23-10-13-28-20-18(14-24-28)19(25-22(26-20)31-3)27-11-4-5-12-27/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZZDPDDVUAFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2959907.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide](/img/structure/B2959908.png)
![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2959912.png)
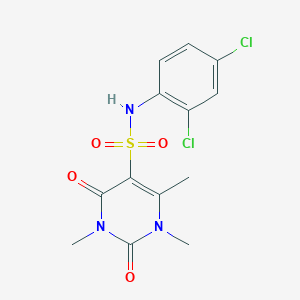
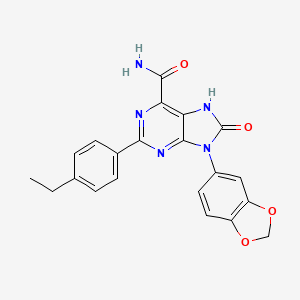
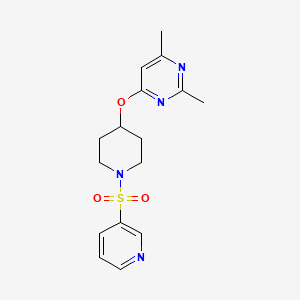
![4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B2959920.png)
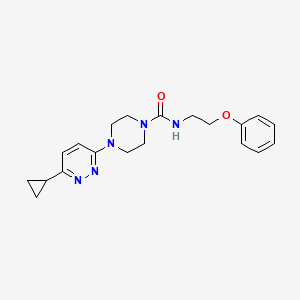
![4-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2959922.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2959924.png)
![N-[2-(3-chlorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2959926.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2959927.png)
